4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine
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Overview
Description
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine is a chemical compound known for its unique structure and properties It is an azo compound, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine typically involves the diazotization of 3,5-dichloroaniline followed by coupling with m-phenylenediamine. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature-controlled environment to ensure the stability of the diazonium salt formed during the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and catalytic hydrogenation are often used.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
Scientific Research Applications
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain or marker due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine involves its interaction with various molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,4-diamine
- 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,2-diamine
- 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. The presence of the dichloropyridinyl group enhances its stability and potential for various applications compared to other similar compounds .
Properties
CAS No. |
50768-78-0 |
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Molecular Formula |
C11H9Cl2N5 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
4-[(3,5-dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C11H9Cl2N5/c12-6-3-8(13)11(16-5-6)18-17-10-2-1-7(14)4-9(10)15/h1-5H,14-15H2 |
InChI Key |
ACFXWHGGEIARJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N=NC2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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